4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid
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Overview
Description
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid is a chemical compound with the molecular formula C16H17NO5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxy groups and a 3-methylbenzoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid and 3-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Coupling Reaction: The 3-methylbenzoyl chloride is reacted with 4,5-dimethoxybenzoic acid in the presence of TEA and THF to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the 3-methylbenzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic Acid: Similar structure but lacks the 3-methylbenzoyl group.
3,5-Dimethoxybenzoyl Chloride: Contains methoxy groups but differs in the functional group attached to the benzene ring.
Uniqueness
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid is unique due to the presence of both methoxy groups and the 3-methylbenzoyl moiety, which confer specific chemical and biological properties not found in similar compounds.
Biological Activity
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including two methoxy groups and a 3-methylbenzoyl moiety. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO5. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antibacterial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results.
The biological activity of this compound is thought to involve interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Signaling Pathways Modulation : It could modulate pathways related to apoptosis and cell proliferation.
Antioxidant Activity
A study demonstrated that derivatives of benzoic acid could enhance the activity of cellular protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may be influenced by compounds like this compound .
Antibacterial Activity
In vitro assays have shown that this compound exhibits antibacterial properties against various strains. For instance, the compound's effectiveness was tested against E. coli and Staphylococcus aureus, revealing significant inhibition zones .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate inflammatory responses in human cells. This suggests a potential for developing anti-inflammatory therapies based on this compound .
Anticancer Potential
In studies involving cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma), this compound exhibited cytotoxic effects at certain concentrations. The IC50 values for these assays are critical for evaluating the compound's efficacy in cancer treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3-Dimethoxybenzoic Acid | Lacks 3-methylbenzoyl group | Moderate antioxidant activity |
3-Chloro-4-methoxybenzoic Acid | Mono-halogenated | High activation of cathepsins B and L |
4-Amino-7-Oxo-substituted Analogues | Contains different functional groups | Limited anticancer activity |
Properties
IUPAC Name |
4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-4-6-11(7-10)16(19)18-13-9-15(23-3)14(22-2)8-12(13)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZGTHZUDGOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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